molecular formula C7H12ClNO2 B1435937 Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride CAS No. 2098073-43-7

Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride

Cat. No.: B1435937
CAS No.: 2098073-43-7
M. Wt: 177.63 g/mol
InChI Key: RAJXJKYXGSFURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride is a heterocyclic compound containing an azetidine ring. Azetidines are four-membered saturated heterocycles containing one nitrogen atom.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic amino acid derivatives. It interacts with various enzymes and proteins through aza-Michael addition reactions, where the nitrogen atom in the azetidine ring acts as a nucleophile . This compound is also involved in Suzuki–Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes, leading to changes in metabolic flux and the levels of specific metabolites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular function and behavior.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The azetidine ring’s nitrogen atom can form covalent bonds with electrophilic centers in enzymes, leading to enzyme inhibition or activation . This compound also affects gene expression by binding to DNA or RNA, altering the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures . Long-term studies have shown that its effects on cellular function can persist, with some changes in enzyme activity and gene expression observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to enhance certain metabolic pathways and improve cellular function . At higher doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites . This compound is also known to participate in oxidation-reduction reactions, contributing to its overall metabolic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in specific tissues, depending on its affinity for certain transporters and binding sites .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . This localization is crucial for its activity, as it ensures the compound reaches its intended targets and interacts with the appropriate biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(azetidin-3-ylidene)acetate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Mechanism of Action

The mechanism of action of ethyl 2-(azetidin-3-ylidene)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-(azetidin-3-ylidene)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-2-10-7(9)3-6-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJXJKYXGSFURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride
Reactant of Route 2
Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(azetidin-3-ylidene)acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.